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Compound of Interest

Compound Name: 6,6-Diphenylhex-5-enal

Cat. No.: B15416152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 6,6-Diphenylhex-5-enal. Due to the absence of publicly available experimental

spectra for this specific molecule, this document presents predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), drawing analogies from structurally similar compounds. This guide is

intended to assist researchers in the identification and characterization of 6,6-Diphenylhex-5-
enal and related structures.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6,6-Diphenylhex-5-enal.
These values are estimated based on typical ranges for similar functional groups and structural

motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6,6-Diphenylhex-5-enal
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-1 (Aldehyde) 9.5 - 10.0 Triplet ~1.5

H-2 2.4 - 2.6 Quartet ~7.0, ~1.5

H-3 1.6 - 1.8 Quintet ~7.0

H-4 2.2 - 2.4 Quartet ~7.0, ~7.5

H-5 (Vinylic) 6.0 - 6.2 Triplet ~7.5

Phenyl Protons 7.2 - 7.5 Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6,6-Diphenylhex-5-enal

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (Carbonyl) 190 - 200

C-2 40 - 45

C-3 20 - 25

C-4 30 - 35

C-5 125 - 130

C-6 150 - 155

Phenyl Carbons (ipso) 140 - 145

Phenyl Carbons (ortho, meta, para) 127 - 130

Table 3: Predicted Infrared (IR) Absorption Bands for 6,6-Diphenylhex-5-enal
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretch (aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C=O stretch (α,β-unsaturated

aldehyde)
1680 - 1705 Strong

C=C stretch (alkene) 1620 - 1640 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Weak

C-H stretch (aromatic and

vinylic)
3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 6,6-Diphenylhex-5-enal

m/z Value Predicted Fragment Fragmentation Pathway

[M]+ C₁₈H₁₈O Molecular Ion

[M-1]+ C₁₈H₁₇O Loss of aldehydic proton

[M-29]+ C₁₇H₁₇
Loss of CHO group (α-

cleavage)

[M-43]+ C₁₅H₁₃
Loss of C₃H₇ group (β-

cleavage)

165 [C₁₃H₉]+
Fragment from diphenylmethyl

cation

91 [C₇H₇]+ Tropylium ion

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or

KBr).

For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance

(ATR) can be used by placing the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable

compounds. The sample is injected into a gas chromatograph for separation before

entering the mass spectrometer.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ion source.

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique that provides detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 6,6-Diphenylhex-5-enal:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416152#spectroscopic-data-for-6-6-diphenylhex-5-
enal-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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